1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13553756
Molecular Formula: C13H9ClF2S
Molecular Weight: 270.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClF2S |
|---|---|
| Molecular Weight | 270.73 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)sulfanylmethyl]-1,4-difluorobenzene |
| Standard InChI | InChI=1S/C13H9ClF2S/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16/h1-7H,8H2 |
| Standard InChI Key | MUHWZTBDLNLUSK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)F |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)F |
Introduction
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound featuring a benzene ring with two fluorine atoms at positions 1 and 4, and a sulfanylmethyl group attached to a 3-chlorophenyl moiety. This compound is noted for its unique chemical structure and potential applications in various fields of chemistry and biology.
Synthesis Methods
The synthesis of 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves multi-step chemical reactions. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction between an aryl halide and an organoboron compound.
Chemical Reactions and Interactions
The compound can undergo various chemical reactions, including those typical for sulfanylmethyl groups and halogenated benzene rings. These reactions involve the interaction of the sulfanylmethyl group with other molecules, potentially leading to the formation of new compounds with distinct properties.
Availability and Status
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is reported as a discontinued product by some suppliers . For inquiries about similar compounds, contacting suppliers directly is recommended.
Comparison with Similar Compounds
Similar compounds, such as 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene and 1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene, have been studied more extensively. These compounds share similar structural features but differ in the positioning of fluorine atoms and the substitution pattern on the phenyl ring attached to the sulfanylmethyl group.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position |
|---|---|---|---|
| 1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene | C13H8ClF2S | 270.7239 | 1,4 |
| 1,2-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene | C13H8ClF2S | Not specified | 1,2 |
| 1,2-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene | C13H7F3S | 272.26 | 1,2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume